molecular formula C11H11ClN2O5S B2532290 5-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-nitrobenzamide CAS No. 898405-35-1

5-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-nitrobenzamide

Cat. No. B2532290
CAS RN: 898405-35-1
M. Wt: 318.73
InChI Key: UZBHGHKGPQCBNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-nitrobenzamide is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.

Scientific Research Applications

Reductive Chemistry and Cytotoxicity

One area of research involves the reductive chemistry of nitrobenzamide derivatives and their selective toxicity for hypoxic cells. Studies have demonstrated that the selective toxicity of certain nitrobenzamide compounds towards hypoxic cells is due to the oxygen-inhibited enzymatic reduction of nitro groups to amines or hydroxylamines, potentially useful in targeting hypoxic tumor cells (Palmer et al., 1995).

Synthesis and Molecular Docking for Antidiabetic Agents

Another research avenue explores the synthesis of nitrobenzamide derivatives for potential antidiabetic applications. Molecular docking and dynamic simulation studies have identified certain compounds with significant inhibitory activity against α-glucosidase, an enzyme involved in carbohydrate digestion. This suggests potential utility in managing diabetes through the inhibition of carbohydrate absorption (Thakral et al., 2020).

Hypoxia-selective Antitumor Agents

Research into regioisomers of hypoxia-selective cytotoxins like 5-[N,N-bis(2-chloroethyl)amino]-2,4-dinitrobenzamide has provided insights into their mechanism of action, including their one-electron reduction potentials and cytotoxicity under aerobic vs. hypoxic conditions. This work is foundational in developing targeted cancer therapies that are more effective in hypoxic tumor environments (Palmer et al., 1996).

Crystal Engineering

The study of hydrogen and halogen bonds in crystal engineering has involved nitrobenzamide derivatives to understand their structuring and interaction patterns. This research is relevant for designing new materials with specific crystal properties (Saha et al., 2005).

Bioactivation and DNA Interstrand Crosslinking

Investigations into the bioactivation of nitrobenzamide derivatives have highlighted their ability to form DNA interstrand crosslinks, a process potentially exploitable for anticancer strategies. This research examines how derivatives are activated into cytotoxic agents within cells, offering a pathway to design more effective chemotherapeutic agents (Knox et al., 1991).

properties

IUPAC Name

5-chloro-N-(1,1-dioxothiolan-3-yl)-2-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClN2O5S/c12-7-1-2-10(14(16)17)9(5-7)11(15)13-8-3-4-20(18,19)6-8/h1-2,5,8H,3-4,6H2,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZBHGHKGPQCBNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CC1NC(=O)C2=C(C=CC(=C2)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-nitrobenzamide

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